Protirelin

描述

准备方法

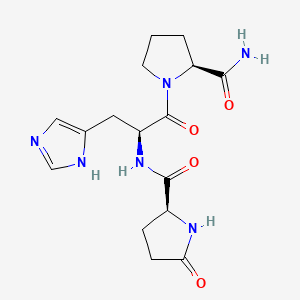

Synthetic Routes and Reaction Conditions: Protirelin is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the tripeptide structure. The key steps include:

Formation of Pyroglutamyl-Histidyl-Proline Amide: The synthesis begins with the formation of pyroglutamyl-histidyl-proline amide. This involves the coupling of pyroglutamic acid with histidine, followed by the addition of proline amide.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product. The industrial production process also involves purification steps such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities .

化学反应分析

Hydrolysis Reactions

Protirelin undergoes hydrolysis at its peptide bonds under acidic or alkaline conditions. This reaction is critical for understanding its metabolic fate and stability in pharmaceutical formulations.

Key Findings:

-

Acidic Hydrolysis : Cleaves peptide bonds at elevated temperatures (e.g., 6M HCl, 110°C), yielding pyroglutamic acid, histidine, and prolinamide .

-

Enzymatic Hydrolysis : Susceptible to proteases like trypsin and chymotrypsin, though its N-terminal pyroglutamate residue provides partial resistance to aminopeptidases .

Table 1: Hydrolysis Products and Conditions

| Condition | Reagents/Catalysts | Major Products |

|---|---|---|

| Acidic (pH < 3) | HCl, 110°C | Pyroglutamic acid, histidine, prolinamide |

| Alkaline (pH > 10) | NaOH, 80°C | Degraded peptide fragments |

| Enzymatic | Trypsin/Chymotrypsin | Limited cleavage due to pyroglutamate |

Oxidation Reactions

The imidazole ring of the histidine residue in this compound is prone to oxidation, particularly under oxidative stress conditions.

Key Findings:

-

Hydrogen Peroxide (H₂O₂) : Oxidizes the histidine side chain, forming 2-oxo-histidine derivatives .

-

Metal-Catalyzed Oxidation : Fe²⁺/H₂O₂ systems accelerate oxidation, leading to loss of biological activity .

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Major Product | Biological Impact |

|---|---|---|---|

| H₂O₂ | pH 7.4, 37°C | 2-oxo-histidine this compound | Reduced receptor binding |

| Fe²⁺/H₂O₂ | pH 6.0, 25°C | Fragmented peptide | Loss of endocrine activity |

Substitution Reactions

This compound’s amino and carboxyl groups participate in substitution reactions, enabling structural modifications for research applications.

Key Findings:

-

Acylation : Acetic anhydride modifies lysine residues (if present) or the N-terminal amine .

-

Crosslinking : Glutaraldehyde forms Schiff bases with primary amines, used in immobilization studies .

Stability and Degradation

This compound’s stability in aqueous solutions is pH-dependent:

-

Degradation Pathways : Hydrolysis dominates at extremes of pH, while oxidation accelerates under light exposure .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison of TRH Analogues

| Compound | Hydrolysis Rate | Oxidation Susceptibility |

|---|---|---|

| This compound | Moderate | High (histidine) |

| [Tyr¹]-TRH | Slower | Moderate (tyrosine) |

| [MeHis²]-TRH | Similar | Reduced (methylated His) |

科学研究应用

Neurological Applications

1.1 Amyotrophic Lateral Sclerosis (ALS)

Protirelin has been studied as a potential adjunct treatment for amyotrophic lateral sclerosis. Research indicates that it may function as a neuromodulator in the extrahypothalamic nervous system, potentially improving motor function in ALS patients. However, clinical studies have shown mixed results regarding its efficacy, highlighting the importance of considering factors such as patient sex and hormonal status when evaluating outcomes .

1.2 Neuroprotection and Ischemia

Recent studies have suggested that this compound may provide neuroprotective effects in conditions like ischemia and spinal cord injury. The administration of this compound has been associated with improved recovery outcomes in animal models subjected to ischemic conditions, indicating its potential as a therapeutic agent for neuroprotection .

Endocrinological Applications

2.1 Thyroid Function Testing

this compound is primarily used in diagnostic testing to evaluate the anterior pituitary gland's response concerning thyroid function. It stimulates the release of thyroid-stimulating hormone (TSH), which subsequently prompts the thyroid gland to produce thyroid hormones. This application is crucial for diagnosing conditions such as hypothyroidism or hyperthyroidism .

2.2 Hormonal Response Studies

Research has demonstrated that this compound can induce hormonal responses in various populations, including individuals with major depressive disorder. Studies show that patients with depression exhibit altered responses to this compound, suggesting a downregulation of TRH receptors, which may contribute to the pathophysiology of depression .

Psychiatric Applications

3.1 Major Depression

The role of this compound in major depression has been extensively studied. It has been found that men with major depression show reduced TSH and prolactin responses to this compound compared to control subjects, indicating potential receptor desensitization . This finding supports the hypothesis that TRH signaling pathways may be disrupted in depressed patients.

Summary of Findings

The following table summarizes key findings from various studies on the applications of this compound:

作用机制

Protirelin exerts its effects by binding to the thyrotropin-releasing hormone receptor on the surface of thyrotropes in the anterior pituitary gland. This binding stimulates the release of thyroid-stimulating hormone and prolactin. The molecular targets and pathways involved include:

Thyrotropin-Releasing Hormone Receptor: The primary receptor that mediates the effects of this compound.

Signal Transduction Pathways: Activation of the receptor leads to the activation of intracellular signaling pathways, including the phospholipase C pathway, which results in the release of thyroid-stimulating hormone and prolactin.

相似化合物的比较

Protirelin is unique among similar compounds due to its specific structure and function. Similar compounds include:

Thyrotropin-Releasing Hormone (TRH): The naturally occurring hormone that this compound mimics.

Thyrotropin-Releasing Hormone Analogues: Synthetic analogues of TRH with modified amino acid sequences to enhance stability or activity.

Uniqueness of this compound: this compound is unique in its ability to stimulate the release of both thyroid-stimulating hormone and prolactin, making it a valuable tool in diagnostic tests for thyroid and pituitary function .

生物活性

Protirelin, also known as thyrotropin-releasing hormone (TRH), is a tripeptide hormone that plays a crucial role in the regulation of thyroid function and has significant neuromodulatory effects in the central nervous system. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound primarily exerts its effects through binding to TRH receptors (TRH-R), which are G-protein coupled receptors located in various tissues, including the pituitary gland and the central nervous system. The activation of these receptors leads to several downstream signaling pathways:

- TRH-R Subtypes : There are three known subtypes of TRH receptors: TRH-R1, TRH-R2, and TRH-R3. TRH-R1 and TRH-R2 are primarily involved in stimulating thyroid-stimulating hormone (TSH) secretion from the pituitary gland. In contrast, TRH-R3 is less understood but is thought to be involved in modulating neurotransmitter release in the brain .

- Signaling Pathways : Upon binding to its receptors, this compound activates the phosphoinositide/calcium signaling pathway, leading to increased intracellular calcium levels and subsequent physiological responses . This pathway is critical for various neurophysiological functions, including modulation of synaptic transmission and neuroprotection.

Therapeutic Applications

This compound has been investigated for its potential therapeutic applications beyond thyroid regulation, particularly in neurodegenerative diseases and conditions affecting motor function.

- Amyotrophic Lateral Sclerosis (ALS) : Clinical studies have shown that this compound may serve as an adjunct treatment for ALS. It appears to enhance neuromuscular function by potentiating monosynaptic reflexes. Research indicates that testosterone levels influence sensitivity to this compound, with castration reducing sensitivity and testosterone treatment restoring it .

- Neuroprotection : this compound has demonstrated neuroprotective effects in various models of ischemia and neurodegeneration. Studies suggest that it can mitigate damage following spinal cord injuries and may improve outcomes in conditions such as Alzheimer’s disease .

Case Studies

Several case studies illustrate the efficacy of this compound in clinical settings:

- Clinical Efficacy in ALS : A study involving male patients with ALS showed that those receiving this compound exhibited improved motor function compared to controls. The results highlighted the importance of considering hormonal status when evaluating treatment outcomes .

- Neuroprotective Effects : In a trial involving patients with spinal cord injuries, administration of this compound was associated with reduced neurological deficits and improved recovery rates. These findings support its role as a neuroprotective agent .

Research Findings

Recent research has further elucidated the biological activity of this compound:

- Binding Affinity : Studies have shown that different TRH analogs exhibit varying binding affinities to TRH receptors, influencing their biological activity. For instance, taltirelin, a synthetic analog, has been found to have enhanced stability and bioavailability compared to natural TRH .

- Gender Differences : Emerging evidence suggests that gender may play a role in the efficacy of this compound treatments. Male patients appear to respond differently than females due to hormonal influences on receptor sensitivity .

Summary Table of this compound's Biological Activity

| Aspect | Details |

|---|---|

| Receptor Interaction | Binds primarily to TRH-R1 and TRH-R2 |

| Key Signaling Pathway | Phosphoinositide/calcium signaling pathway |

| Therapeutic Uses | ALS treatment adjunct; neuroprotection in spinal cord injuries |

| Influencing Factors | Hormonal status (e.g., testosterone levels) affects efficacy |

| Research Findings | Variations in receptor binding affinity among analogs; gender differences noted |

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended to investigate Protirelin's mechanism in stimulating TSH release?

this compound (TRH) activates TRH receptors on pituitary thyrotrophs, triggering TSH release. To study this:

- Use receptor binding assays (e.g., radioligand displacement) to quantify TRH receptor affinity .

- Employ in vivo models (e.g., rats) with serum TSH measurements via ELISA before/after this compound administration .

- Validate receptor specificity using antagonists (e.g., chlordiazepoxide) to block TRH receptors .

- Include dose-response curves (e.g., 1–20 mg/kg in rats) to assess potency thresholds .

Q. How should researchers design studies to evaluate this compound's dose-dependent effects on thermoregulation?

this compound induces transient hyperthermia in rodents via thyroid hormone pathways. Key considerations:

- Animal models : Use male Wistar rats (200–250 g) with controlled ambient temperature (24±1°C) to minimize environmental variability .

- Dosage ranges : Test 1–20 mg/kg intraperitoneally; include saline controls and thyroidectomized cohorts to isolate thyroid-dependent effects .

- Measurement : Record rectal temperature at standardized intervals (e.g., pre-injection and every 15–30 minutes post-injection) using calibrated thermistors .

Q. What are the best practices for assessing this compound's stability in vitro?

this compound’s peptide structure (Pyroglutamyl-Histidyl-Prolineamide) requires specific handling:

- Storage : Lyophilized powder at -20°C; reconstituted solutions in H₂O (50 mg/mL) at -80°C for ≤1 year .

- Solubility : Verify via HPLC or mass spectrometry after sonication to prevent aggregation .

- Degradation assays : Incubate at physiological pH/temperature and quantify intact this compound over time using UV-spectroscopy or LC-MS .

Advanced Research Questions

Q. How can conflicting data on this compound’s neuromodulatory effects be reconciled?

Some studies report this compound inhibits neuronal Na⁺ channels, while others emphasize TSH-centric actions. Methodological strategies:

- Tissue specificity : Compare effects in pituitary vs. septal neurons using patch-clamp electrophysiology .

- Metabolite analysis : Test TRH-OH (this compound’s metabolite) for Na⁺ channel modulation to clarify if observed effects are direct or metabolite-mediated .

- Gene knockout models : Use TRH receptor-deficient mice to isolate receptor-dependent vs. -independent pathways .

Q. What statistical approaches are optimal for analyzing this compound's dual role in TSH release and hyperthermia?

- Multivariate ANOVA : Account for covariates like baseline thyroid hormone levels and ambient temperature .

- Post-hoc tests (e.g., Tukey’s HSD): Compare dose groups and surgical cohorts (thyroidectomy vs. sham) .

- Correlation analysis : Link serum TSH levels with temperature changes to identify causal relationships .

Q. How can researchers optimize in vitro models to study this compound’s extrapituitary effects?

- Cell lines : Use primary neuronal cultures or immortalized cell lines (e.g., GH3 pituitary cells) with TRH receptor overexpression .

- Functional assays : Measure intracellular Ca²⁺ flux (via Fura-2 imaging) or cAMP production to quantify receptor activation .

- Transcriptomics : Perform RNA-seq to identify non-canonical pathways (e.g., prolactin or neuropeptide regulation) .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound-induced hyperthermia while others show no effect?

Discrepancies arise from:

- Thyroid status : Thyroidectomized rats lack this compound’s thermogenic response, confirming thyroid hormone dependence .

- Dose timing : Transient effects (peaking at 30–60 minutes) may be missed with infrequent sampling .

- Species differences : Rodent vs. human TRH receptor isoforms may exhibit divergent signaling .

Q. Methodological Tables

属性

IUPAC Name |

N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSAINXGIQZQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860316 | |

| Record name | 5-Oxoprolylhistidylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light red crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Transferrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Thyrotropin Alfa binds to the thyrotropin receptors found on any residual thyroid cells or tissues. This stimulates radioactive iodine uptake for better radiodiagnostic imaging. | |

| Record name | Thyrotropin alfa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

194100-83-9, 24305-27-9, 11096-37-0 | |

| Record name | Thyrotropin alfa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | protirelin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Transferrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。